加替沙星二聚体 1

描述

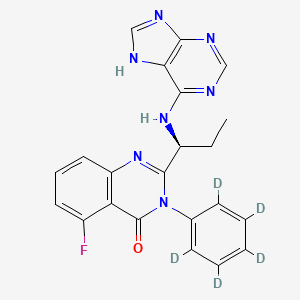

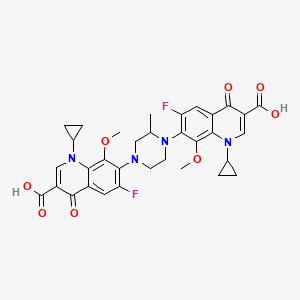

Gatifloxacin Dimer 1 is a useful research compound. Its molecular formula is C33H32F2N4O8 and its molecular weight is 650.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality Gatifloxacin Dimer 1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gatifloxacin Dimer 1 including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和表征用于抗菌:加替沙星,一种第四代氟喹诺酮,因其抗菌特性而被探索。研究人员已经鉴定了加替沙星的哌嗪连接的氟喹诺酮二聚体,包括其合成和表征,突出了其作为抗菌药物的潜力 (Garaga 等人,2013).

对喹诺酮耐药 DNA 旋转酶的活性:研究表明加替沙星对喹诺酮耐药的大肠杆菌 gyrA 突变体有效。加替沙星中 C-8-甲氧基的存在增强了其抑菌和杀菌活性,提供了其对耐药菌株的机制的见解 (Lu、Zhao 和 Drlica,1999).

临床药理学:加替沙星的药理特征包括高口服生物利用度、大分布容积、低蛋白结合和广泛的组织分布。它主要以未改变的形式从尿中排出,并且在治疗各种感染方面显示出潜力,与其他药物的相互作用有限 (Grasela,2000).

降解过程中的抗菌活性:研究表明,羟基自由基降解加替沙星对革兰氏阳性和革兰氏阴性细菌均有效,突出了其环境影响和降解过程 (Caianelo 等人,2017).

眼部治疗中增强药物递送:研究探索了使用超声波治疗来增强加替沙星在小鼠模型中的角膜穿透递送,证明了在眼部感染中改善治疗效果的潜力 (Jegal 等人,2018).

基于加替沙星的幽门螺杆菌根除疗法:加替沙星已被研究作为根除幽门螺杆菌的三线治疗,特别是在加替沙星敏感性和 gyrA 突变的情况下 (Nishizawa 等人,2008).

前药开发以增强递送:针对各种转运蛋白的前药开发研究表明,加替沙星的某些衍生物可以增强药物向眼后部的递送,为眼部治疗优化提供了一种策略 (Vooturi、Kadam 和 Kompella,2012).

体外和体内抗菌活性:加替沙星在各种感染模型中的活性,包括那些具有不同耐药水平的金黄色葡萄球菌菌株的活性,已被广泛研究,证明了其广谱抗菌功效 (Ba 等人,2006).

作用机制

Target of Action

Gatifloxacin Dimer 1, like its monomer Gatifloxacin, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The bactericidal action of Gatifloxacin Dimer 1 is achieved by inhibiting the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . This inhibition disrupts the bacterial DNA replication process, leading to the death of the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by Gatifloxacin Dimer 1 is bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, the drug prevents the unwinding of DNA, a critical step in DNA replication . This disruption in the replication process leads to cell death, effectively eliminating the bacterial infection.

Pharmacokinetics

Gatifloxacin, the monomer of Gatifloxacin Dimer 1, has high oral bioavailability (96%), allowing for effective delivery through oral administration . It has a large volume of distribution (∼1.8 L/kg), low protein binding (∼20%), and broad tissue distribution . Gatifloxacin is primarily excreted unchanged in the urine (>80%) . The pharmacokinetics of Gatifloxacin Dimer 1 may be similar, but specific studies would be needed to confirm this.

Result of Action

The result of Gatifloxacin Dimer 1’s action is the effective elimination of bacterial infections. By inhibiting key enzymes involved in DNA replication, the drug causes bacterial cell death, helping to clear the infection .

Action Environment

The action of Gatifloxacin Dimer 1 can be influenced by various environmental factors. For example, a study found that the adsorption and desorption characteristics of Gatifloxacin, the monomer of Gatifloxacin Dimer 1, varied when interacting with different iron mineral/water interfaces . This suggests that the drug’s action, efficacy, and stability could be influenced by the specific environmental conditions in which it is used.

生化分析

Biochemical Properties

Gatifloxacin Dimer 1 plays a significant role in biochemical reactions by interacting with bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. Gatifloxacin Dimer 1 inhibits these enzymes, leading to the disruption of bacterial DNA processes and ultimately causing bacterial cell death. The interaction between Gatifloxacin Dimer 1 and these enzymes is characterized by the formation of stable complexes that prevent the enzymes from functioning properly .

Cellular Effects

Gatifloxacin Dimer 1 has profound effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In mammalian cells, Gatifloxacin Dimer 1 can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Gatifloxacin Dimer 1 can induce changes in the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of Gatifloxacin Dimer 1 involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining the supercoiling of bacterial DNA, which is necessary for DNA replication and transcription. Gatifloxacin Dimer 1 binds to these enzymes and forms stable complexes, preventing them from functioning properly. This inhibition leads to the accumulation of DNA breaks and ultimately results in bacterial cell death. Additionally, Gatifloxacin Dimer 1 can induce changes in gene expression by affecting the transcriptional machinery of bacterial cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Gatifloxacin Dimer 1 can change over time. The stability and degradation of Gatifloxacin Dimer 1 are important factors that influence its long-term effects on cellular function. Studies have shown that Gatifloxacin Dimer 1 is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its antibacterial activity. Long-term exposure to Gatifloxacin Dimer 1 can result in the development of bacterial resistance, which can reduce its effectiveness in treating infections .

Dosage Effects in Animal Models

The effects of Gatifloxacin Dimer 1 vary with different dosages in animal models. At low doses, Gatifloxacin Dimer 1 is effective in inhibiting bacterial growth and treating infections. At high doses, it can cause toxic or adverse effects, such as gastrointestinal disturbances and central nervous system disturbances. Studies have shown that the threshold for these adverse effects is relatively high, indicating that Gatifloxacin Dimer 1 has a wide therapeutic window. Nevertheless, caution should be exercised when administering high doses of Gatifloxacin Dimer 1 to avoid potential toxicity .

Metabolic Pathways

Gatifloxacin Dimer 1 is involved in various metabolic pathways, including those related to its biotransformation and excretion. The compound undergoes limited biotransformation in humans, with less than 1% of the dose excreted in the urine as ethylenediamine and methylethylenediamine metabolites. Gatifloxacin Dimer 1 does not interact significantly with the cytochrome P450 enzyme family, indicating that it has a low potential for drug-drug interactions. The primary route of excretion for Gatifloxacin Dimer 1 is through the urine, where it is excreted unchanged .

Transport and Distribution

Gatifloxacin Dimer 1 is transported and distributed within cells and tissues through various mechanisms. The compound has a large volume of distribution and low protein binding, allowing it to penetrate tissues effectively. Gatifloxacin Dimer 1 is primarily excreted unchanged in the urine, indicating that it is not extensively metabolized in the body. The compound’s broad tissue distribution and high oral bioavailability make it an effective antibacterial agent for treating systemic infections .

属性

IUPAC Name |

7-[4-(3-carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinolin-7-yl)-3-methylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32F2N4O8/c1-15-12-36(26-22(34)10-18-24(30(26)46-2)38(16-4-5-16)13-20(28(18)40)32(42)43)8-9-37(15)27-23(35)11-19-25(31(27)47-3)39(17-6-7-17)14-21(29(19)41)33(44)45/h10-11,13-17H,4-9,12H2,1-3H3,(H,42,43)(H,44,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOKMKFXDYQBID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)C5=C(C=C6C(=C5OC)N(C=C(C6=O)C(=O)O)C7CC7)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32F2N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。